![molecular formula C13H7Cl2F3N2O2 B2772883 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 868234-31-5](/img/structure/B2772883.png)
5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Vue d'ensemble
Description
“5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H7Cl2F3N2O . It is a fluorinated heterocyclic building block used in chemical synthesis .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, one study discusses the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds . The intermediate APPC, which has three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups to react with electrophiles, is a key intermediate not only for the synthesis of Fipronil but also for the construction of other useful heterocyclic compounds .Molecular Structure Analysis
The molecular structure of “5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide” can be analyzed using X-ray crystallography . The crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was obtained and determined by X-ray crystallography .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For example, the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds was proposed . The intermediate APPC contains a strong electron-withdrawing group (CN) in its three position, which might lead to its condensation and cycloaddition reactions showing obvious differences from those conventionally reported aminopyrazole compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide” can be inferred from its molecular structure. For instance, it has a molecular weight of 335.1086896 . More detailed properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Synthesis of Anticancer and Anti-inflammatory Agents
Research includes the synthesis of novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities, indicating potential for treatment and research into cancer and inflammation-related diseases (Rahmouni et al., 2016).
Development of NF-kB and AP-1 Gene Expression Inhibitors
Studies have been conducted on derivatives of pyrimidine compounds as inhibitors of NF-kB and AP-1 gene expression, important for controlling inflammation and cancer cell proliferation (Palanki et al., 2000).
Creation of New Polyamides with Potential Industrial Applications
The synthesis of new polyamides using derivatives of pyridine carboxamide, emphasizing materials science and engineering applications, showcases the versatility of this compound in creating new materials (Faghihi & Mozaffari, 2008).
Antitubercular and Antibacterial Activities
A series of carboxamide derivatives have been synthesized and screened for their antitubercular and antibacterial activities, highlighting the role of these compounds in developing new antibiotics (Bodige et al., 2020).
Synthesis and Antimicrobial Activity of Pyridothienopyrimidines
The compound has been utilized in the synthesis of pyridothienopyrimidines and related compounds with antimicrobial activities, indicating its importance in the search for new antimicrobial agents (Abdel-rahman et al., 2002).
Orientations Futures
Trifluoromethyl-containing compounds have been gaining attention in the field of medicinal chemistry. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future research directions could involve exploring the potential applications of “5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide” in the development of new pharmaceuticals.
Propriétés
IUPAC Name |
5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c14-10-5-7(6-19-11(10)15)12(21)20-8-1-3-9(4-2-8)22-13(16,17)18/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLCSPYWHZPHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

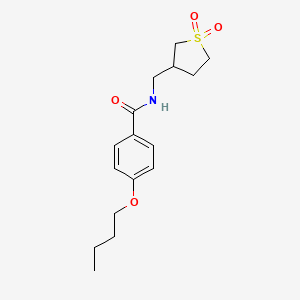
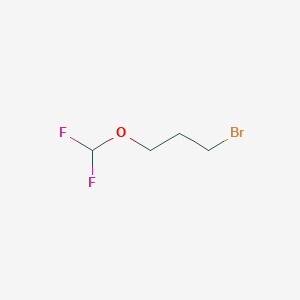
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772807.png)
![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)
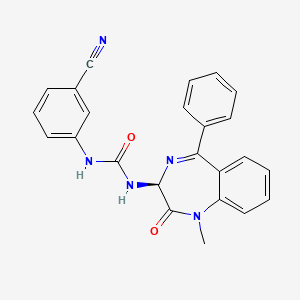
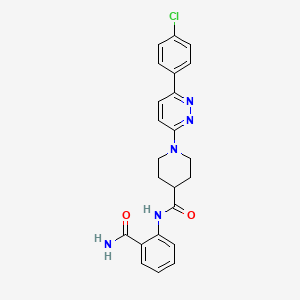
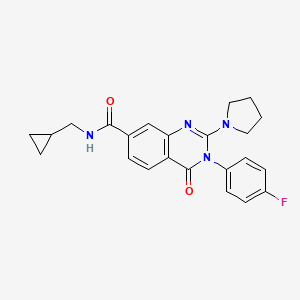
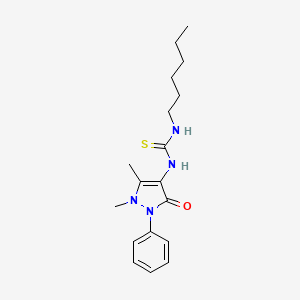
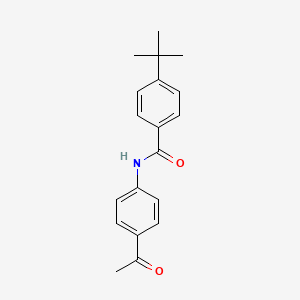
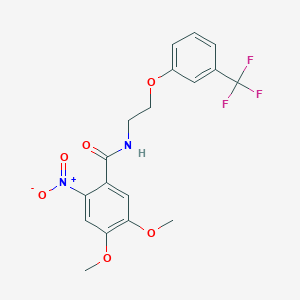
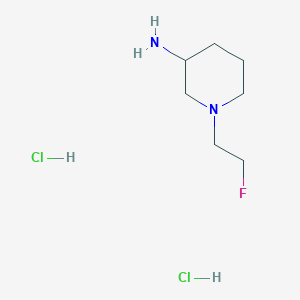
![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)
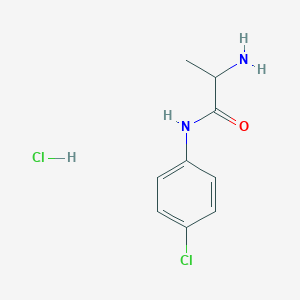
![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)